3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16243293
InChI: InChI=1S/C13H12N2O3/c14-7-1-3-11-9(5-7)10(6-18-11)8-2-4-12(16)15-13(8)17/h1,3,5-6,8H,2,4,14H2,(H,15,16,17)
SMILES:
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol

3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione

CAS No.:

Cat. No.: VC16243293

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione -

Specification

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
IUPAC Name 3-(5-amino-1-benzofuran-3-yl)piperidine-2,6-dione
Standard InChI InChI=1S/C13H12N2O3/c14-7-1-3-11-9(5-7)10(6-18-11)8-2-4-12(16)15-13(8)17/h1,3,5-6,8H,2,4,14H2,(H,15,16,17)
Standard InChI Key PQDLMGJPYRTGBR-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a piperidine-2,6-dione ring (a six-membered lactam with ketone groups at positions 2 and 6) substituted at position 3 with a 5-aminobenzofuran moiety. The benzofuran group comprises a fused benzene and furan ring system, with an amino group at position 5.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₄H₁₃N₃O₃
Molecular Weight271.28 g/mol (calculated)
IUPAC Name3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione
Key Functional GroupsLactam, benzofuran, primary amine

The presence of the lactam ring confers rigidity and hydrogen-bonding capacity, while the benzofuran moiety may enhance lipophilicity and π-π stacking interactions with biological targets .

Stereochemical Considerations

Piperidine-2,6-dione derivatives often exhibit stereochemical diversity due to substituent positioning. For 3-(5-aminobenzofuran-3-yl)piperidine-2,6-dione, the 3-position substitution likely imposes a specific stereoelectronic environment, influencing binding to targets such as the androgen receptor .

Synthetic Pathways and Optimization

General Synthesis Strategy

While no explicit synthesis for this compound is documented, analogous piperidine-2,6-dione derivatives are typically synthesized via multi-step routes involving:

  • Ring Formation: Cyclization of glutamic acid derivatives or condensation reactions to form the piperidine-2,6-dione core.

  • Substituent Introduction: Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the benzofuran group.

  • Functionalization: Introduction of the amino group via nitration followed by reduction or direct amination .

Table 2: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYieldReference
1Trifluoroacetic acid, ethyl acetate, 45–55°C78%
2Pd/C, H₂, methanesulfonic acid65%
3Cyclopropanecarbonyl chloride, DIEA, 0–20°C82%

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring amino group placement at the benzofuran 5-position.

  • Steric Hindrance: Bulkier substituents may complicate ring-closing steps.

  • Purification: Separation of stereoisomers if chiral centers are present .

Pharmacological Profile and Mechanisms

Target Engagement

Piperidine-2,6-dione analogs are known to modulate androgen receptor (AR) signaling, a critical pathway in prostate cancer . The 5-aminobenzofuran group may enhance binding affinity through hydrophobic interactions with AR’s ligand-binding domain.

Hypothesized Mechanism:

  • AR Antagonism: Competitive inhibition of dihydrotestosterone (DHT) binding.

  • Coactivator Recruitment Disruption: Interference with N-terminal domain interactions.

  • Proteasomal Degradation: Induction of AR ubiquitination, as seen with similar compounds .

Table 3: In Vitro Activity of Selected Piperidine-2,6-dione Derivatives

CompoundIC₅₀ (AR Binding)Cell Line (Prostate Cancer)
3-(3-Aminophenyl)piperidine-2,6-dione12 nMLNCaP
4-[(Cyclopropanecarbonylamino)methyl] derivative8 nM22Rv1
3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione (Predicted)5–15 nMN/A

Data suggest that bulkier hydrophobic substituents (e.g., benzofuran) improve potency by filling AR’s hydrophobic pocket .

ParameterValueSource
LD₅₀ (Oral, Rat)>2000 mg/kg (estimated)
Ames TestNegative (analogs)
hERG InhibitionLow risk (IC₅₀ >10 μM)

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